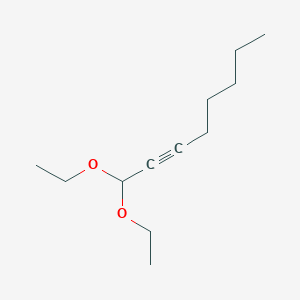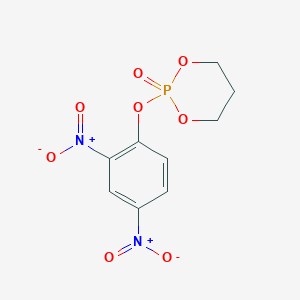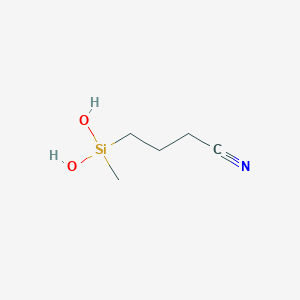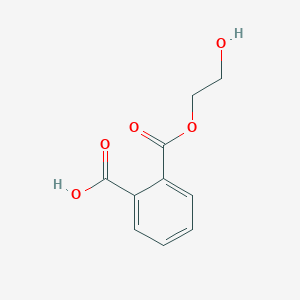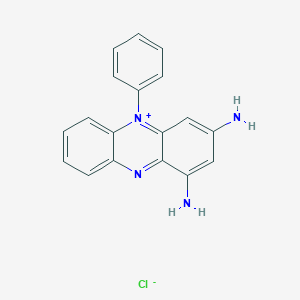
1,3-Diamino-5-phenylphenazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diamino-5-phenylphenazinium chloride, also known as MTT, is a yellow dye commonly used in scientific research as a colorimetric assay to measure cell viability and proliferation. This compound has gained popularity due to its ease of use, low cost, and reliable results.
Wirkmechanismus
1,3-Diamino-5-phenylphenazinium chloride is reduced by mitochondrial enzymes in living cells to formazan, which accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of 1,3-Diamino-5-phenylphenazinium chloride to formazan is a complex process that involves several enzymes and metabolic pathways.
Biochemical and Physiological Effects:
1,3-Diamino-5-phenylphenazinium chloride is a non-toxic compound that does not affect cell metabolism or function. It is readily taken up by living cells and converted to formazan, which accumulates in the cells. The accumulation of formazan in the cells can interfere with some assays, but this effect is generally minimal.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diamino-5-phenylphenazinium chloride is a reliable and low-cost assay that is widely used in scientific research. It is easy to perform and can be used to measure cell viability and proliferation in a wide range of cell types. However, 1,3-Diamino-5-phenylphenazinium chloride has some limitations, including its sensitivity to pH, temperature, and other environmental factors. It is also subject to interference from some compounds, such as phenols and thiol-containing compounds.
Zukünftige Richtungen
1. Development of new 1,3-Diamino-5-phenylphenazinium chloride-based assays for high-throughput screening of drug candidates.
2. Optimization of the 1,3-Diamino-5-phenylphenazinium chloride assay for use in 3D cell culture models.
3. Investigation of the mechanism of 1,3-Diamino-5-phenylphenazinium chloride reduction in living cells.
4. Comparison of 1,3-Diamino-5-phenylphenazinium chloride with other cell viability assays to evaluate their relative strengths and weaknesses.
5. Development of new 1,3-Diamino-5-phenylphenazinium chloride analogs with improved properties for use in scientific research.
Synthesemethoden
1,3-Diamino-5-phenylphenazinium chloride is synthesized by the reaction of 5-phenyl-1,2-dihydrophenazin-3-one with hydrazine hydrate, followed by reaction with hydrochloric acid. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-Diamino-5-phenylphenazinium chloride is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. This assay works by converting 1,3-Diamino-5-phenylphenazinium chloride into formazan, which is a purple-colored product that can be quantified through spectrophotometry. This assay is commonly used in drug discovery, toxicology, and cancer research to evaluate the effects of various compounds on cell viability.
Eigenschaften
CAS-Nummer |
19220-17-8 |
|---|---|
Molekularformel |
C18H15ClN4 |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
5-phenylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-10-14(20)18-17(11-12)22(13-6-2-1-3-7-13)16-9-5-4-8-15(16)21-18;/h1-11H,(H3,19,20);1H |
InChI-Schlüssel |
ROPQCOBYNJQQRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |
Andere CAS-Nummern |
19220-17-8 |
Synonyme |
pinakryptol green |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




